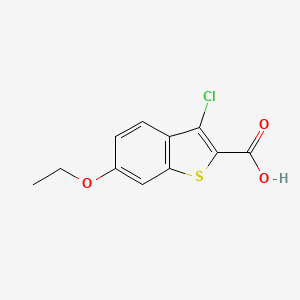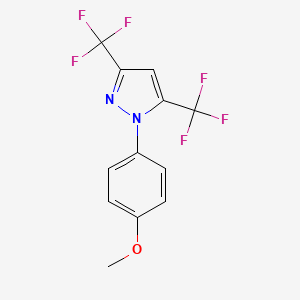
1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a methoxyphenyl group and two trifluoromethyl groups attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,1,1-trifluoro-3-oxopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
1-(4-methoxyphenyl)-3,5-dichloro-1H-pyrazole: Contains dichloro groups instead of trifluoromethyl groups.
1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole: Features phenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity.
Eigenschaften
Molekularformel |
C12H8F6N2O |
|---|---|
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C12H8F6N2O/c1-21-8-4-2-7(3-5-8)20-10(12(16,17)18)6-9(19-20)11(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
IAWIHWJIVMVIFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



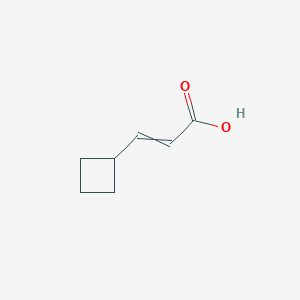
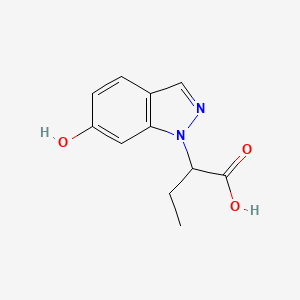
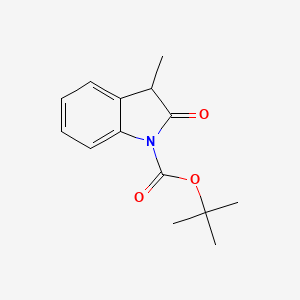

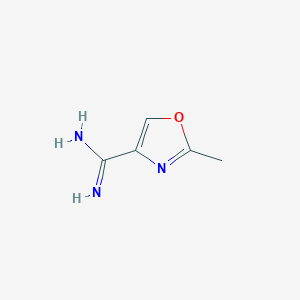
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
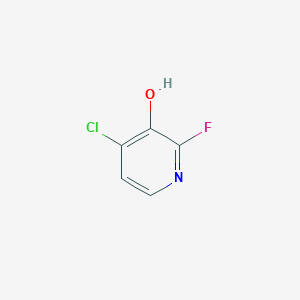
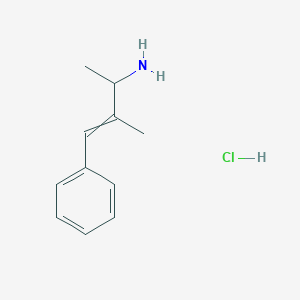

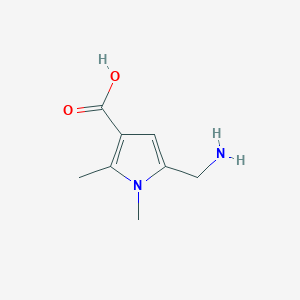

![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
